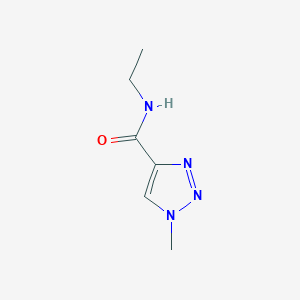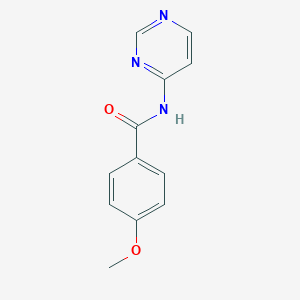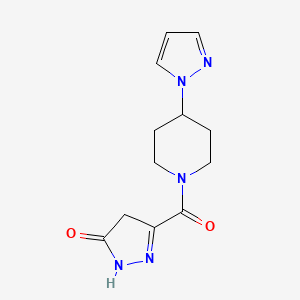![molecular formula C12H15NO2 B6638787 N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide, also known as CP 94,253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to interact with the CB1 receptor in the brain.
Wirkmechanismus
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 acts as a selective agonist of the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain perception, inflammation, and motor function.
Biochemical and Physiological Effects:
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic properties in animal models of pain. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has several advantages for lab experiments. It is a highly selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is also stable and can be easily synthesized in large quantities. However, one limitation of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253. One area of interest is the potential use of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in the treatment of chronic pain. Additionally, N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel CB1 receptor agonists based on the structure of N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-phenylpropan-1-ol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). This is followed by the reaction of the protected alcohol with cyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to afford the desired amide. The final step involves the removal of the protecting group using an acidic solution such as hydrochloric acid to obtain N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and physiology. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has also been investigated for its potential role in the treatment of various disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-2-9(8-11)6-7-13-12(15)10-4-5-10/h1-3,8,10,14H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCSIUTQYMBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)

![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)

![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)